![molecular formula C22H23NO B14514588 4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile CAS No. 62856-11-5](/img/structure/B14514588.png)
4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(Heptyloxy)phenyl]ethynyl]benzonitrile is an organic compound characterized by its unique structure, which includes a heptyloxy group attached to a phenyl ring, an ethynyl linkage, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[4-(Heptyloxy)phenyl]ethynyl]benzonitrile typically involves a multi-step process:
Formation of the Heptyloxyphenyl Intermediate: This step involves the alkylation of phenol with heptyl bromide in the presence of a base such as potassium carbonate to form 4-heptyloxyphenol.
Sonogashira Coupling Reaction: The 4-heptyloxyphenyl intermediate undergoes a Sonogashira coupling reaction with 4-bromobenzonitrile in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for 4-[[4-(Heptyloxy)phenyl]ethynyl]benzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the benzonitrile moiety.
Oxidation and Reduction: The phenyl rings can participate in oxidation and reduction reactions, although these are less common due to the stability of the aromatic system.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be employed, although the reaction conditions need to be controlled to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce any reducible functional groups present.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized aromatic compounds.
Reduction Products: Reduction can yield partially or fully hydrogenated derivatives.
Scientific Research Applications
4-[[4-(Heptyloxy)phenyl]ethynyl]benzonitrile has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: It is studied for its potential use in creating novel materials with specific optical and electronic characteristics.
Chemical Sensors: The compound’s unique structure makes it suitable for use in chemical sensors for detecting various analytes.
Biological Studies:
Mechanism of Action
The mechanism of action of 4-[[4-(Heptyloxy)phenyl]ethynyl]benzonitrile in its applications is primarily related to its electronic properties. The ethynyl linkage and the aromatic rings facilitate electron delocalization, making it an effective component in electronic devices. The heptyloxy group provides solubility and processability, which are crucial for practical applications.
Properties
CAS No. |
62856-11-5 |
|---|---|
Molecular Formula |
C22H23NO |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-[2-(4-heptoxyphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C22H23NO/c1-2-3-4-5-6-17-24-22-15-13-20(14-16-22)8-7-19-9-11-21(18-23)12-10-19/h9-16H,2-6,17H2,1H3 |
InChI Key |
QDUDQUGITZFJHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


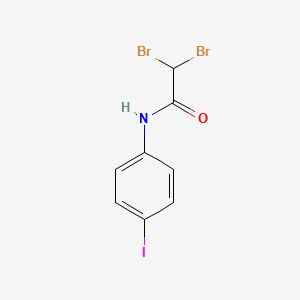

![2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide](/img/structure/B14514513.png)
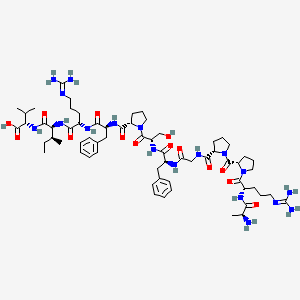
![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![1-Azidobicyclo[3.3.1]nonane](/img/structure/B14514547.png)
![2-Methylidene-3-{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14514551.png)
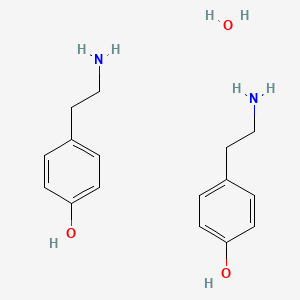
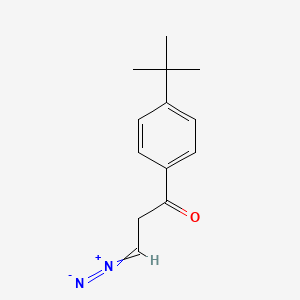

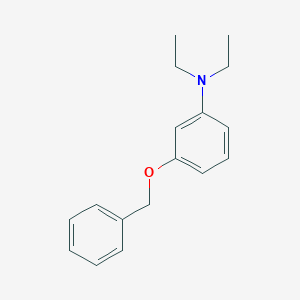
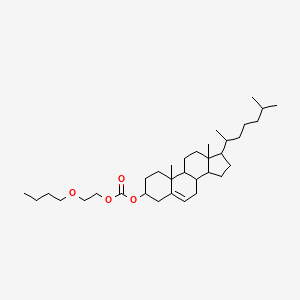
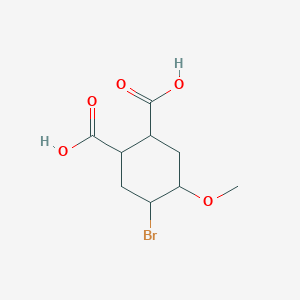
![4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514602.png)
